5-Amino-2-(trifluoromethyl)benzimidazole (CAS 3671-66-7) is a highly specialized, bifunctional fluorinated heterocyclic building block utilized extensively in medicinal chemistry, agrochemical synthesis, and advanced materials . Featuring a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position and a reactive primary amine at the C5 position, this compound serves as a critical precursor for synthesizing complex kinase inhibitors, anthelmintics, and high-performance polymers. The unique stereoelectronic profile imparted by the CF3 group significantly alters the molecule’s lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to non-halogenated analogs, making it a high-value selection for procurement teams sourcing robust intermediates for late-stage functionalization .
Attempting to substitute 5-Amino-2-(trifluoromethyl)benzimidazole with more common, lower-cost analogs like 5-amino-2-methylbenzimidazole or 5-aminobenzimidazole fundamentally compromises both process chemistry and downstream application performance [1]. In synthetic workflows, the electron-donating nature of a methyl group increases the nucleophilicity of the 5-amino group, often leading to uncontrolled over-alkylation or poor regioselectivity during coupling reactions. In pharmacological and agrochemical applications, the absence of the C2-trifluoromethyl group leaves the molecule highly susceptible to rapid oxidative metabolism (e.g., benzylic oxidation of the methyl group) and reduces lipid membrane permeability [1]. Consequently, substituting the CF3 derivative with a generic analog results in higher impurity profiles during manufacturing and premature degradation in end-use environments.
The incorporation of the strongly electron-withdrawing trifluoromethyl group at the C2 position fundamentally alters the acid-base chemistry of the benzimidazole core [1]. While the standard 2-methylbenzimidazole exhibits an NH pKa of approximately 12.8, the 2-(trifluoromethyl) analog demonstrates a significantly lower predicted pKa of 9.25. This >3-unit reduction in pKa increases the acidity of the benzimidazole NH, altering its hydrogen-bond donor capacity and ionization state at physiological pH [1]. For procurement teams, this dramatic shift dictates the selection of appropriate counterions for salt formation and directly impacts the solubility and bioavailability of downstream formulated products.
| Evidence Dimension | Benzimidazole NH pKa |
| Target Compound Data | ~9.25 (based on 2-CF3 core) |
| Comparator Or Baseline | ~12.8 (2-methylbenzimidazole core) |
| Quantified Difference | >3.0 pKa unit reduction |
| Conditions | Aqueous solution, standard ambient temperature |
A lower pKa alters the ionization profile and hydrogen-bonding strength, which is critical for optimizing salt forms and ensuring predictable solubility during formulation.
In downstream applications, the stability of the C2 position is a primary driver for selecting the trifluoromethylated precursor [1]. Compounds derived from 5-amino-2-methylbenzimidazole are highly susceptible to cytochrome P450-mediated oxidation, which rapidly converts the C2-methyl group into a hydroxymethyl or carboxylic acid metabolite, leading to rapid clearance. The robust C-F bonds in 5-Amino-2-(trifluoromethyl)benzimidazole completely block this metabolic liability [1]. Procurement of the CF3-substituted building block is therefore essential for synthesizing agrochemicals and pharmaceuticals that require prolonged half-lives and resistance to environmental or hepatic degradation.
| Evidence Dimension | Susceptibility to C2-oxidation |
| Target Compound Data | Fully resistant (metabolically blocked by -CF3) |
| Comparator Or Baseline | Highly susceptible (rapid oxidation of -CH3 to -CH2OH) |
| Quantified Difference | Complete elimination of primary benzylic oxidation pathway |
| Conditions | In vitro liver microsome assays and environmental degradation models |
Blocking metabolic degradation at the C2 position extends the active half-life of the final product, a non-negotiable requirement for modern drug and pesticide efficacy.
The trifluoromethyl group significantly enhances the overall lipophilicity of the benzimidazole scaffold, which is a critical parameter for both extraction efficiency during manufacturing and membrane permeability in biological applications[1]. Baseline data for the unsubstituted 2-(trifluoromethyl)benzimidazole indicates a LogP of 2.58, compared to an XLogP3 of 2.20 for 2-methylbenzimidazole. When translated to the 5-amino derivatives, this relative increase in lipophilicity persists, providing a more favorable partition coefficient for organic phase extractions and ensuring that downstream active pharmaceutical ingredients (APIs) can effectively cross lipid bilayers [1].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~2.58 (for 2-CF3 core) |
| Comparator Or Baseline | LogP ~2.20 (for 2-CH3 core) |
| Quantified Difference | ~0.38 unit increase in LogP |
| Conditions | Octanol-water partition system |
Higher lipophilicity improves organic phase recovery during large-scale synthesis and is essential for achieving target membrane permeability in biological end-uses.
During multi-step synthesis, the reactivity of the C5 primary amine must be carefully managed to prevent polyalkylation or unwanted side reactions [1]. The strong electron-withdrawing inductive effect of the C2-trifluoromethyl group pulls electron density away from the aromatic system, thereby attenuating the nucleophilicity of the 5-amino group compared to the electron-rich 5-amino-2-methylbenzimidazole. This electronic deactivation allows process chemists to achieve higher regioselectivity and cleaner conversion profiles during challenging amide couplings, Buchwald-Hartwig cross-aminations, or reductive aminations, ultimately reducing the need for costly chromatographic purification steps [1].
| Evidence Dimension | Amine Nucleophilicity / Coupling Regioselectivity |
| Target Compound Data | Attenuated nucleophilicity (electron-withdrawn system) |
| Comparator Or Baseline | High nucleophilicity (electron-donating -CH3 system) |
| Quantified Difference | Significant reduction in over-alkylation side products |
| Conditions | Standard electrophilic coupling conditions (e.g., alkyl halides, acyl chlorides) |
Controlled nucleophilicity minimizes the formation of poly-substituted impurities, directly increasing the yield of the target mono-functionalized product and lowering purification costs.
The attenuated nucleophilicity and enhanced metabolic stability make this compound an ideal precursor for developing targeted oncology drugs where the benzimidazole core must resist rapid hepatic clearance while maintaining precise hydrogen-bonding interactions within the kinase hinge region [1].
In agrochemical procurement, the CF3 group is essential for ensuring the final active ingredient can penetrate pest or fungal cell membranes (due to higher LogP) and resist environmental degradation, outperforming standard methyl-benzimidazole carbamates [1].
The rigid, thermally stable benzimidazole core, combined with the CF3 group, provides an excellent monomeric building block for synthesizing specialized polybenzimidazoles (PBIs) used in aerospace or fuel cell membranes, where chemical resistance and thermal stability are paramount [1].
Acute Toxic;Irritant